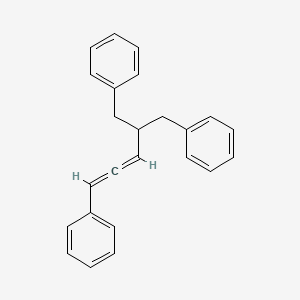
1,1'-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a penta-1,2-diene core flanked by benzyl and dibenzene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene typically involves the reaction of benzyl halides with penta-1,2-diene derivatives under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product through a series of steps involving the activation of the benzyl halide and subsequent coupling with the diene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene undergoes various types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the benzyl or dibenzene groups, with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Hydrogenated dienes
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
1,1’-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1’-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(1,5-Hexadiene-1,6-diyl)dibenzene: Similar structure but with a hexadiene core.
1,1’-(4-Methylpent-2-ene-2,4-diyl)dibenzene: Contains a methyl-substituted pentadiene core.
1,1’-(1,3,3-Trimethylprop-1-ene-1,3-diyl)dibenzene: Features a trimethyl-substituted propene core.
Uniqueness
1,1’-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
919285-15-7 |
|---|---|
Molekularformel |
C24H22 |
Molekulargewicht |
310.4 g/mol |
InChI |
InChI=1S/C24H22/c1-4-11-21(12-5-1)17-10-18-24(19-22-13-6-2-7-14-22)20-23-15-8-3-9-16-23/h1-9,11-18,24H,19-20H2 |
InChI-Schlüssel |
JQKKGAADFNTXNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C=C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
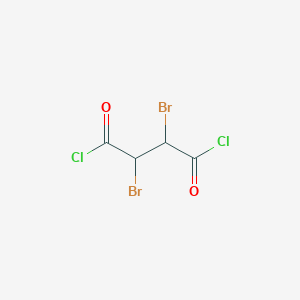
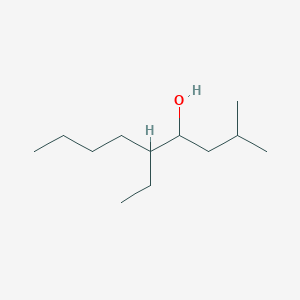
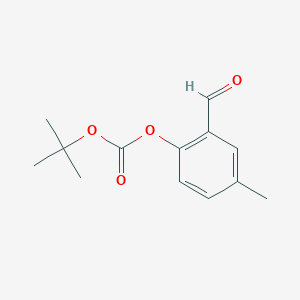
![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)
![4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid](/img/structure/B14203023.png)
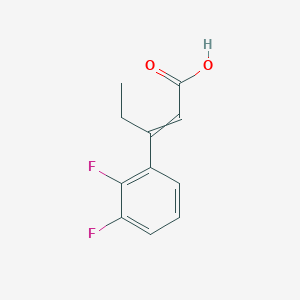
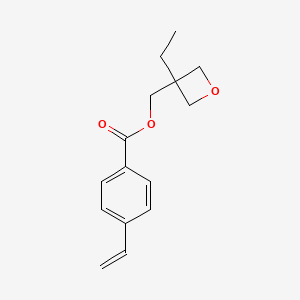
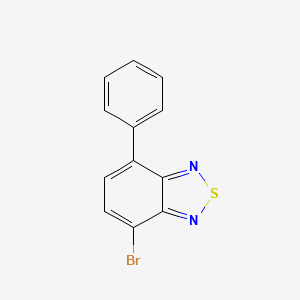
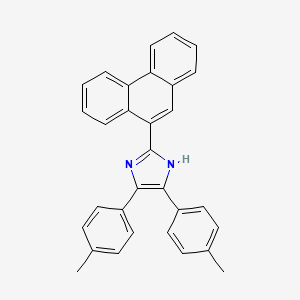

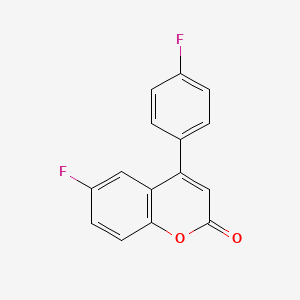
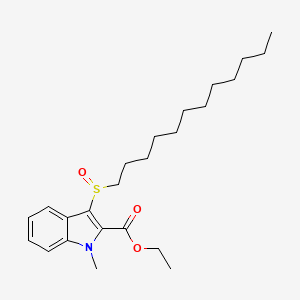
![1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14203085.png)
